molecular formula C13H15NO3 B13593967 tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate

tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate

Cat. No.: B13593967
M. Wt: 233.26 g/mol
InChI Key: DIRGRGCCYIZYDB-UHFFFAOYSA-N
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Description

tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate: is an organic compound with the molecular formula C13H15NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is notable for its unique structure, which includes an ethynyl group and a hydroxyphenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate typically involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

  • Oxidation of the hydroxy group can yield ketones or aldehydes.
  • Reduction of the ethynyl group can yield alkenes or alkanes.
  • Substitution reactions can yield various substituted carbamates .

Scientific Research Applications

Chemistry: tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate is used as an intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl (4-hydroxyphenyl)carbamate
  • tert-Butyl (3-hydroxyphenyl)(methyl)carbamate
  • tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate

Comparison: tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction capabilities compared to similar compounds. This makes it particularly valuable in applications requiring specific molecular interactions and reactivity.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

tert-butyl N-(4-ethynyl-3-hydroxyphenyl)carbamate

InChI

InChI=1S/C13H15NO3/c1-5-9-6-7-10(8-11(9)15)14-12(16)17-13(2,3)4/h1,6-8,15H,2-4H3,(H,14,16)

InChI Key

DIRGRGCCYIZYDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C#C)O

Origin of Product

United States

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